[Methyl(propan-2-yl)sulfamoyl]amine

Catalog No.
S3420719
CAS No.
372136-76-0
M.F
C4H12N2O2S
M. Wt
152.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Methyl(propan-2-yl)sulfamoyl]amine

CAS Number

372136-76-0

Product Name

[Methyl(propan-2-yl)sulfamoyl]amine

IUPAC Name

2-[methyl(sulfamoyl)amino]propane

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

InChI

InChI=1S/C4H12N2O2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3,(H2,5,7,8)

InChI Key

PJNPCKSPJXQBHH-UHFFFAOYSA-N

SMILES

CC(C)N(C)S(=O)(=O)N

Canonical SMILES

CC(C)N(C)S(=O)(=O)N

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

    Scientific Field: Pharmaceutical Industry

    Summary of the Application: Sulfenamides, sulfinamides, and sulfonamides have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, etc.

Adsorption of Sulfonamides

    Scientific Field: Environmental Science

    Summary of the Application: Sulfonamides have a long history and are widely used in the treatment of protozoan and bacterial infections.

    Methods of Application: Covalent organic framework (COF) materials were synthesized by an ultrasonic method for the adsorption of five sulfonamides.

    Results or Outcomes: The adsorption processes of the five sulfonamides on the four COFs fit the pseudo-second-order kinetic model and Langmuir adsorption isotherm model.

Monoselective N-Methylation of Amides

Antibiotic in Animal Husbandry

Synthesis of New Sulfonamide Compounds

Methyl(propan-2-yl)sulfamoyl]amine, also known as a sulfamoyl amine compound, features a sulfamoyl group attached to a methyl and isopropyl moiety. Its chemical formula is C5H12N2O2SC_5H_{12}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure includes a sulfamoyl functional group (SO2NH2-SO_2NH_2) bonded to an amine group, which contributes to its potential biological activities and applications in medicinal chemistry.

Typical for sulfamides and amines. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the sulfamoyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: As an amine, it can accept protons under acidic conditions, forming a positively charged ammonium ion.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or with carboxylic acids to form amides.

Research indicates that methyl(propan-2-yl)sulfamoyl]amine exhibits various biological activities, primarily due to its sulfamoyl and amine functionalities. Compounds in this class are often investigated for:

  • Antimicrobial Properties: Sulfamides are known for their antibacterial activity, particularly against Gram-positive bacteria.
  • Antitumor Activity: Some sulfamoyl compounds have shown promise in inhibiting tumor growth in preclinical studies.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Several methods exist for synthesizing methyl(propan-2-yl)sulfamoyl]amine:

  • Direct Sulfonation of Amines: Reacting isopropylamine with sulfur trioxide followed by methylation can yield the desired sulfamoyl amine.
  • Coupling Reaction: Combining an appropriate sulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) can produce the compound.
  • Multistep Synthesis: Starting from simpler amines and using protecting group strategies can lead to the final product through a series of reactions.

Methyl(propan-2-yl)sulfamoyl]amine has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new antibiotics or anticancer agents.
  • Agriculture: Similar compounds are explored as pesticides or herbicides due to their biological activity.
  • Biochemistry: Used as a reagent in biochemical assays to study enzyme interactions and metabolic processes.

Studies on the interaction of methyl(propan-2-yl)sulfamoyl]amine with biological targets are crucial for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo helps predict its pharmacokinetics and potential side effects.
  • Structure-Activity Relationship (SAR): Analyzing variations of the compound can identify structural features that enhance or diminish biological activity.

Methyl(propan-2-yl)sulfamoyl]amine shares structural similarities with several other compounds, particularly within the sulfamide class. Notable similar compounds include:

Compound NameStructure FeaturesUnique Characteristics
SulfamethoxazoleSulfamoyl group with methoxy substitutionWidely used antibiotic
AcetazolamideSulfonamide with an acetamide groupCarbonic anhydrase inhibitor
DapsoneSulfone derivativeAntimicrobial agent
SulfadiazinePyrimidine ring fused with sulfamoylAntibacterial properties

The uniqueness of methyl(propan-2-yl)sulfamoyl]amine lies in its specific alkyl substituents (methyl and isopropyl) on the nitrogen atom, which may influence its solubility, bioavailability, and interaction profiles compared to other sulfamide derivatives.

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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